L-Tryptophan-d5 L-Tryptophan-d5 L-Tryptophan-d5 is intended for use as an internal standard for the quantification of L-tryptophan by GC- or LC-MS. L-Tryptophan is an essential amino acid. It serves as a substrate for tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO) for the biosynthesis of serotonin (5-HT;) and kynurenine. L-Tryptophan is also metabolized by enteric bacteria expressing tryptophanase into indole, pyruvate, and ammonia. It increases 5-HT, 5-hydroxy-L-tryptophan (5-HTP), and 5-hydroxy indole-3-acetic acid (5-HIAA) levels in the diencephalon of rats when administered at a dose of 300 mg/kg. L-Tryptophan decreases immobility time in the forced swim test in rats when administered at doses of 4 and 20 mg/kg per day for eight weeks.
A labeled, essential amino acid.

Brand Name: Vulcanchem
CAS No.: 62595-11-3
VCID: VC21152512
InChI: InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Molecular Formula: C11H12N2O2
Molecular Weight: 209.26 g/mol

L-Tryptophan-d5

CAS No.: 62595-11-3

Cat. No.: VC21152512

Molecular Formula: C11H12N2O2

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

L-Tryptophan-d5 - 62595-11-3

Specification

CAS No. 62595-11-3
Molecular Formula C11H12N2O2
Molecular Weight 209.26 g/mol
IUPAC Name (2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D
Standard InChI Key QIVBCDIJIAJPQS-HLTLGYGQSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H]
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Introduction

Chemical Structure and Properties

L-Tryptophan-d5 (indole-d5) is characterized by deuterium substitution at positions 2, 4, 5, 6, and 7 of the indole ring structure. The chemical properties of this compound are summarized in Table 1.

Table 1: Chemical Properties of L-Tryptophan-d5

PropertyValue
Chemical Name(S)-2-Amino-3-(3-indolyl-d5)propionic acid
SynonymsL-α-Amino-(3-indole-d5)propionic acid, Deuterated Trp, Deuterated tryptophan, Trp-d5
Chemical FormulaC11H7D5N2O2
Molecular Weight209.26 g/mol
CAS Number62595-11-3
SMILES String[2H]c1[nH]c2c([2H])c([2H])c([2H])c([2H])c2c1CC@HC(O)=O
InChI1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D
Mass ShiftM+5

The structural configuration maintains the L-stereochemistry at the alpha carbon, ensuring that the compound has the same stereochemical properties as natural L-tryptophan, which is crucial for its application as an internal standard .

Physical Properties

The physical properties of L-Tryptophan-d5 largely mirror those of natural L-tryptophan, with slight variations due to the deuterium substitution. These properties are critical for understanding its behavior in various analytical and biological systems.

Table 2: Physical Properties of L-Tryptophan-d5

PropertyValue
Physical StateSolid
Melting Point280-285°C (decomposition)
Optical Activity[α]20/D -30.5°, c = 1 in H2O
Isotopic Purity97-98 atom % D (depending on manufacturer)
Chemical Purity≥98%
AppearanceWhite to off-white solid
SolubilitySoluble in water (with slight heating)

The high isotopic purity of commercial L-Tryptophan-d5 preparations ensures minimal interference from non-deuterated species in analytical applications .

Synthesis Methods

The synthesis of L-Tryptophan-d5 typically involves deuterium exchange reactions of the native L-tryptophan molecule. One efficient method involves acid-catalyzed hydrogen-deuterium exchange, as described in recent literature.

Yamada et al. reported a practical approach for deuteration of indole compounds that can be applied to L-tryptophan. This method utilizes 20 wt% D2SO4 in CD3OD at elevated temperatures (60-90°C) to achieve efficient deuteration of the indole ring. The reaction proceeds via a cationic pathway rather than a radical mechanism .

For L-tryptophan specifically, the reaction conditions need to be carefully controlled due to the presence of the amino group, which can affect the reaction kinetics. When treated at 90°C under acidic conditions, deuterated tryptophan can be obtained in high yield (99%) without reducing the optical purity (>99% ee) .

The reaction can be represented as:

L-Tryptophan + D2SO4/CD3OD → L-Tryptophan-d5 (indole-d5) + byproducts

The deuterium incorporation is typically high (>95% average D incorporation at positions 2, 4, 5, 6, and 7), making this approach suitable for commercial-scale production of L-Tryptophan-d5 .

Applications in Research

Analytical Standards and Mass Spectrometry

L-Tryptophan-d5 serves as a critical internal standard in mass spectrometry-based quantification methods. The five deuterium atoms in the indole ring create a mass shift of +5 units compared to the native L-tryptophan, allowing for accurate quantification even in complex biological matrices .

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, L-Tryptophan-d5 is used to:

  • Correct for matrix effects in biological samples

  • Compensate for variations in extraction efficiency

  • Account for instrument response fluctuations

  • Provide reliable quantification of L-tryptophan and its metabolites

This compound is particularly valuable in metabolomics studies focused on tryptophan metabolism, which plays crucial roles in various physiological and pathological processes, including inflammation, immune response, and neurological function .

Metabolomics and Tryptophan Pathway Studies

L-Tryptophan-d5 is extensively used in studies investigating tryptophan metabolism and the kynurenine pathway. Research has shown that tryptophan metabolism is altered in various disease states, including diabetic glomerulopathy, tuberculous meningitis, and other inflammatory conditions .

A study by Anesi et al. developed a comprehensive metabolomic workflow for exploring pathways of tryptophan, tyrosine, phenylalanine, and branched-chain amino acids in human biofluids. This method employed deuterated standards, including L-Tryptophan-d5, to accurately quantify metabolites resulting from human-gut microbiota cometabolism of dietary essential amino acids .

The use of L-Tryptophan-d5 has revealed that tryptophan can be metabolized through several pathways:

  • Conversion to serotonin via tryptophan hydroxylase (TPH)

  • Degradation to kynurenine via indoleamine-2,3-dioxygenase (IDO) and tryptophan-2,3-dioxygenase (TDO)

  • Metabolism to indole, pyruvate, and ammonia by intestinal bacteria expressing tryptophanase

Biophysical Applications

L-Tryptophan-d5 is used in biophysical studies, particularly for neutron scattering experiments. The selective deuteration provides contrast for neutron scattering techniques, allowing researchers to investigate protein structure and dynamics with enhanced precision .

In these applications, the deuterated tryptophan is often incorporated into proteins during expression, resulting in specifically labeled protein samples that can be analyzed to obtain structural information that might be difficult to access through other methods .

Biological Role and Metabolism

While L-Tryptophan-d5 itself is primarily used as a research tool rather than a physiologically active compound, understanding the biological roles of L-tryptophan provides context for its applications.

L-Tryptophan is an essential amino acid and serves as a precursor for several important biomolecules:

  • Serotonin (5-hydroxytryptamine, 5-HT), a neurotransmitter involved in mood regulation, sleep, and appetite

  • Melatonin, a hormone that regulates sleep-wake cycles

  • Kynurenine and its derivatives, which have immunomodulatory and neuroactive properties

  • Vitamin B3 (niacin)

The metabolism of tryptophan has been implicated in various pathological conditions. A study on tuberculous meningitis found that lower cerebrospinal fluid (CSF) tryptophan concentrations were associated with survival, suggesting that tryptophan metabolism through the kynurenine pathway may influence disease outcomes .

In another study on diabetic glomerulopathy, L-tryptophan and serotonin were found to be relatively accumulated in patients compared to healthy controls, while 5-hydroxyindoleacetic acid (5-HIAA) and indole-3-acetamide were depleted. The study also found that serotonin and L-tryptophan negatively correlated with 24-hour urine protein and glycosylated hemoglobin .

SupplierCatalog NumberPackage SizeIsotopic PurityChemical Purity
Sigma-Aldrich615862500 mg97 atom % D≥98%
Cambridge Isotope LaboratoriesDLM-10920.5 g98%≥98%
Cayman Chemical348295 mgNot specified≥95%
Sapphire North America348295 mgNot specifiedNot specified
LGC StandardsCDN-D-1522Varies98 atom % D≥98%
Santa Cruz Biotechnologysc-3912622.5-25 mgNot specifiedNot specified

Storage recommendations for L-Tryptophan-d5 typically include:

  • Store at room temperature away from light and moisture

  • Keep in tightly closed containers

  • Protect from prolonged exposure to air to prevent oxidation

Most suppliers provide certificates of analysis with each lot, documenting the purity, isotopic enrichment, and other quality parameters of the compound.

Recent Research Developments

Recent research utilizing L-Tryptophan-d5 has expanded our understanding of tryptophan metabolism in various disease states. A 2021 study employed this compound as an internal standard to investigate the role of tryptophan metabolism in diabetic glomerulopathy, revealing altered metabolic profiles that may contribute to disease progression .

Another significant development is the use of L-Tryptophan-d5 in untargeted metabolomics approaches to decipher changes in human-gut microbial cometabolism in health and disease. These studies have identified that gut microbiota can metabolize tryptophan into various compounds, including indole, indole-3-carboxaldehyde, indole-3-lactic acid, and indole-3-propionic acid, which may have important physiological effects .

Research published in 2023 used metabolomic techniques with isotopically labeled standards to determine that tryptophan metabolism is a critical determinant of outcomes in tuberculous meningitis. This study found that lower CSF tryptophan levels were associated with survival, suggesting potential therapeutic approaches targeting this pathway .

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